Viquidil

Description

vasodilator agent; minor descriptor (75-86); on line & INDEX MEDICUS search QUINOLINES (75-86); RN given refers to ((3R-cis)-isomer)

Structure

3D Structure

Properties

IUPAC Name |

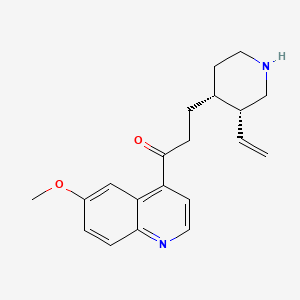

3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19/h3,5-6,9,11-12,14-15,21H,1,4,7-8,10,13H2,2H3/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRSEIPLAZTSFD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCNCC3C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCNC[C@@H]3C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016739 | |

| Record name | Viquidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-55-9 | |

| Record name | Viquidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viquidil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viquidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viquidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIQUIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48T4S8667S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Viquidil's Mechanism of Action in Cerebral Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise molecular mechanism of action for Viquidil (also known as Quinotoxine) in mediating cerebral vasodilation is not extensively documented in publicly available scientific literature. This guide summarizes the established effects of this compound on cerebral blood flow and presents a hypothesized mechanism of action based on the known pharmacology of related compounds and general principles of vasodilation. This inferred pathway requires experimental validation.

Introduction

This compound is a cerebral vasodilator agent that has demonstrated efficacy in increasing cerebral blood flow.[1] Chemically, it is an isomer of quinidine.[1][2][3] Beyond its vasodilatory effects, this compound has also been noted for its antithrombotic activity.[1] This technical guide provides an in-depth overview of the known quantitative effects of this compound on cerebral hemodynamics, details of experimental protocols used in its preclinical assessment, and a hypothesized signaling pathway for its vasodilatory action.

Quantitative Effects on Cerebral Blood Flow

A key preclinical study provides quantitative insight into the potent effect of this compound on cerebral hemodynamics. The following table summarizes the findings from a study conducted on rabbits.

| Parameter Measured | Animal Model | This compound Dosage | Observed Effect | Statistical Significance | Reference |

| Cerebral Blood Flow (CBF) | Rabbit | 5 mg/kg | ~50% increase | p < 0.02 | De Valois, 1973 |

Detailed Experimental Protocols

The foundational data on this compound's effect on cerebral blood flow was established using a specific preclinical experimental setup.

Measurement of Cerebral Blood Flow in Rabbits

-

Animal Model: Rabbits were utilized for the in vivo assessment of cerebral blood flow.

-

Surgical Preparation: A thin polyethylene catheter was chronically implanted in one of the internal carotid arteries. This allowed for the direct injection of the isotope into the cerebral circulation.

-

Physiological Control: During the measurements, the animals were artificially ventilated to maintain stable and controlled arterial carbon dioxide tension (PaCO2), a critical factor influencing cerebral blood flow.

-

Drug Administration: this compound was administered at a dose of 5 mg/kg body weight through the implanted catheter.

-

Measurement Technique: The 85Krypton clearance technique was employed to quantify cerebral blood flow.

-

Experimental Timeline:

-

Two baseline control measurements of Cerebral Blood Flow (CBF) were taken before drug administration.

-

This compound was administered.

-

CBF was measured at 10 minutes and 40 minutes post-administration.

-

-

Endpoint Analysis: The percentage change in CBF from baseline was calculated to determine the effect of this compound.

Experimental workflow for assessing this compound's effect on cerebral blood flow.

Hypothesized Mechanism of Action in Cerebral Vasodilation

While direct evidence is lacking for this compound, its structural relationship to quinine and quinidine, both known to interact with ion channels, allows for the formulation of a plausible, yet unproven, mechanism of action. It is hypothesized that this compound may induce cerebral vasodilation through the modulation of potassium (K+) and/or calcium (Ca2+) channels in vascular smooth muscle cells.

Inferred Signaling Pathway

The proposed pathway centers on the hyperpolarization of the vascular smooth muscle cell membrane, leading to relaxation and vasodilation.

-

Potassium Channel Modulation: this compound may act as an opener of voltage-gated or calcium-activated potassium channels on the smooth muscle cell membrane.

-

Potassium Efflux: Activation of these channels would lead to an efflux of K+ ions from the cell.

-

Hyperpolarization: The outward movement of positive charge results in membrane hyperpolarization.

-

Calcium Channel Inhibition: Hyperpolarization leads to the closing of voltage-gated L-type calcium channels.

-

Reduced Calcium Influx: The closure of these channels decreases the influx of extracellular Ca2+ into the cell.

-

Decreased Intracellular Calcium: The overall intracellular Ca2+ concentration is reduced.

-

Reduced Calmodulin Activation: With lower intracellular Ca2+, there is less binding to and activation of calmodulin.

-

Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-calmodulin complex is a required activator for MLCK. Reduced complex formation leads to decreased MLCK activity.

-

Decreased Myosin Light Chain Phosphorylation: MLCK is responsible for phosphorylating the myosin light chains. Its inhibition results in lower levels of phosphorylated myosin.

-

Smooth Muscle Relaxation: Dephosphorylated myosin has a reduced ability to interact with actin, leading to smooth muscle relaxation and, consequently, cerebral vasodilation.

Hypothesized signaling pathway for this compound-induced cerebral vasodilation.

Conclusion and Future Directions

This compound has been demonstrated to be a potent cerebral vasodilator, significantly increasing cerebral blood flow in preclinical models. However, a significant gap exists in the scientific literature regarding its precise molecular mechanism of action. The hypothesized pathway involving the modulation of ion channels in vascular smooth muscle cells provides a logical framework for its observed effects, but requires direct experimental confirmation.

Future research should focus on:

-

In vitro electrophysiological studies: Patch-clamp experiments on isolated cerebral artery smooth muscle cells are needed to determine if this compound directly modulates potassium or calcium channels.

-

Measurement of second messengers: Studies to measure the effect of this compound on intracellular levels of cyclic GMP and cyclic AMP in cerebral vascular tissue would clarify its potential role as a phosphodiesterase inhibitor.

-

Nitric oxide pathway investigation: Experiments to assess whether the vasodilatory effect of this compound is dependent on the nitric oxide synthase pathway are warranted.

Elucidation of the definitive mechanism of action will be crucial for the further development and potential therapeutic application of this compound and related compounds in the management of cerebrovascular disorders.

References

Viquidil's Effect on Platelet Aggregation: An Overview of Preclinical Findings

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The modulation of platelet activity is a key therapeutic strategy in the prevention and treatment of cardiovascular and cerebrovascular diseases. Viquidil, a quinoline derivative, was initially investigated for its vasodilatory effects and subsequently for its potential as an antiplatelet agent. This guide will focus on the direct effects of this compound on platelet aggregation, based on the seminal studies that first described this activity.

Preclinical Data on Platelet Aggregation

The primary evidence for this compound's effect on platelet aggregation comes from in vitro and in vivo preclinical models. The foundational research indicates that this compound inhibits platelet aggregation, suggesting a potential mechanism for its observed antithrombotic activity.

In Vitro Studies

The initial discovery of this compound's anti-aggregation properties was reported by Lecrubier et al. in 1972. Their research, published in Arzneimittelforschung, described the effect of this novel cerebral vasodilator on the aggregation of blood platelets. While the full experimental details and quantitative data from this study are not widely accessible, the publication marks the first scientific report of this compound's platelet-inhibitory action.

In Vivo Studies

Further evidence of this compound's antithrombotic potential was provided by Sim et al. in a 1979 publication, also in Arzneimittelforschung. This study investigated the antithrombotic activity of this compound as a cerebral vasodilator. The findings from this research supported the earlier in vitro observations, demonstrating that this compound's effects on platelets could translate to a functional antithrombotic effect in a living organism.

Experimental Protocols

Detailed experimental protocols from the original studies are not available in publicly accessible formats. However, based on standard methodologies of the era for platelet aggregation studies, the following represents a likely, though hypothetical, experimental workflow.

Hypothetical In Vitro Platelet Aggregation Assay Workflow

This diagram illustrates a generalized workflow for an in vitro platelet aggregation study, which would be necessary to quantify the effects of this compound.

Caption: A generalized workflow for in vitro platelet aggregation studies.

Signaling Pathways

The specific molecular targets and signaling pathways through which this compound exerts its antiplatelet effects have not been elucidated in the available literature. To understand its mechanism, further research would be required to investigate its interaction with key platelet activation pathways, such as those involving thromboxane A2, ADP receptors (P2Y1 and P2Y12), and collagen receptors (GPVI and α2β1).

The diagram below illustrates the primary signaling pathways involved in platelet aggregation, which would be the focus of mechanistic studies on this compound.

Caption: Major signaling pathways leading to platelet aggregation.

Conclusion and Future Directions

The existing scientific literature, primarily from the 1970s, establishes this compound as a compound with inhibitory effects on platelet aggregation and antithrombotic activity. However, a significant knowledge gap exists regarding its potency, mechanism of action, and specific molecular targets. To fully understand the therapeutic potential of this compound as an antiplatelet agent, modern pharmacological and biochemical studies are necessary.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for platelet aggregation induced by various agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

-

Mechanism of Action Studies: Investigating the effect of this compound on key signaling molecules within the platelet activation cascade, such as cyclooxygenase (COX), thromboxane synthase, and cyclic nucleotide levels.

-

Receptor Binding Assays: Identifying if this compound directly interacts with known platelet receptors.

-

In Vivo Thrombosis Models: Evaluating the efficacy and safety of this compound in established animal models of thrombosis and hemostasis.

By undertaking these studies, the scientific community can build upon the initial findings and determine if this compound or its derivatives hold promise as novel antiplatelet therapies.

An In-depth Technical Guide to the Pharmacological Profile of Viquidil

Introduction

Viquidil, also known as Quinotoxine, is a chemical isomer of the well-known antiarrhythmic drug, Quinidine.[1][2] It is primarily characterized as a cerebral vasodilator with antithrombotic properties.[1] This technical guide provides a comprehensive overview of the available pharmacological data on this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited recent research on this specific compound, some information is presented in the context of general pharmacological principles and data from its isomer, Quinidine, with appropriate caveats.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are cerebral vasodilation and antithrombotic activity.

Mechanism of Action

Cerebral Vasodilation

This compound's ability to increase cerebral blood flow has been demonstrated in animal models, though the precise molecular mechanism remains to be fully elucidated.[3] Generally, vasodilation is achieved through the relaxation of smooth muscle cells in blood vessel walls. Several signaling pathways can mediate this effect, and it is plausible that this compound acts on one or more of these.[4]

Potential mechanisms of vasodilation include:

-

Modulation of Nitric Oxide (NO) Signaling: Vasodilators can increase the production of nitric oxide, which in turn activates guanylyl cyclase to produce cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the dephosphorylation of myosin light chains, causing smooth muscle relaxation.

-

Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium, and causes relaxation.

-

Calcium Channel Blockade: Direct inhibition of L-type calcium channels prevents the influx of calcium necessary for smooth muscle contraction.

Antithrombotic Activity

This compound exhibits antithrombotic effects, which are likely mediated by its influence on platelet aggregation. The aggregation of platelets is a critical step in thrombus formation.

Potential mechanisms for antithrombotic activity include:

-

Inhibition of Thromboxane Synthesis: Thromboxane A2 is a potent platelet aggregator. Inhibition of its synthesis can significantly reduce the propensity for thrombosis.

-

Phosphodiesterase (PDE) Inhibition: Inhibition of PDE leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet activation and aggregation.

-

Potentiation of Prostacyclin (PGI2): Prostacyclin is an endogenous inhibitor of platelet aggregation. Potentiating its effects would enhance the antithrombotic state.

Leukotriene Pathway

There is a tentative association of this compound with the leukotriene receptor pathway, however, this is not strongly substantiated in the available literature. Leukotrienes are inflammatory mediators, and antagonism of their receptors can have anti-inflammatory effects. Further research is required to validate this potential mechanism for this compound.

Pharmacokinetics

Pharmacokinetic Parameters of Quinidine (for reference)

| Parameter | Value | Reference |

| Bioavailability | ~78% | |

| Volume of Distribution (Vl) | 0.37 ± 0.09 L/kg | |

| Clearance (ClQ) | 3.86 ± 0.83 ml/min/kg | |

| Primary Metabolism | Hepatic (CYP3A4) | |

| Major Metabolite | 3-hydroxyquinidine |

Disclaimer: The data presented in this table are for Quinidine, an isomer of this compound. These values may not be representative of this compound's pharmacokinetic profile.

Metabolism

Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4. The major metabolite is 3-hydroxyquinidine, with other metabolites including quinidine N-oxide and quinidine 10,11-dihydrodiol. Given their structural similarity, it is plausible that this compound undergoes similar metabolic pathways.

Experimental Protocols

Measurement of Cerebral Blood Flow in Rabbits

A common method to assess the effect of a cerebral vasodilator like this compound is to measure cerebral blood flow (CBF) in an animal model.

Protocol: 133Xenon Clearance Technique

-

Animal Preparation: A conscious rabbit is used, with a permanent nylon catheter inserted into the common carotid artery. All branches of the homolateral common carotid artery are ligated, except for the internal carotid artery.

-

Tracer Injection: A saline solution of 133Xenon (133Xe), a radioactive inert gas, is injected as a bolus into the catheter.

-

Detection: A scintillation detector placed over the cranium measures the rate of washout of 133Xe from the brain tissue.

-

Data Analysis: The clearance rate of 133Xe is proportional to the blood flow. The washout curve is typically biphasic, representing blood flow through gray matter (fast component) and white matter (slow component). CBF is calculated in ml/min/100g of brain tissue.

In Vitro Platelet Aggregation Assay

To investigate the antithrombotic properties of this compound, its effect on platelet aggregation can be assessed in vitro.

Protocol: Light Transmission Aggregometry

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging whole blood from a healthy donor. Platelet-poor plasma (PPP) is prepared by further centrifugation and used as a reference.

-

Assay Setup: PRP is placed in a cuvette in an aggregometer, which measures light transmission through the sample.

-

Incubation: this compound at various concentrations (or a vehicle control) is added to the PRP and incubated.

-

Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (ADP) or collagen, is added to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission over time is recorded.

-

Analysis: The extent of inhibition of aggregation by this compound is calculated relative to the control.

Clinical Efficacy and Safety

There is a lack of recent, readily available clinical trial data specifically for this compound. The clinical profile of its isomer, Quinidine, is well-documented, primarily for the management of cardiac arrhythmias. However, the use of Quinidine has been associated with an increased risk of mortality, which has limited its clinical application. Any future clinical development of this compound would require rigorous evaluation of its efficacy and safety profile.

Conclusion

This compound is a compound with demonstrated cerebral vasodilator and antithrombotic activities in preclinical models. Its precise mechanisms of action are not yet fully defined but are likely related to established pathways of vasodilation and platelet aggregation inhibition. There is a significant gap in the publicly available data regarding its quantitative pharmacology, pharmacokinetics, and clinical profile. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its therapeutic potential.

References

Viquidil Structure-Activity Relationship: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil, also known as Quinotoxine, is a quinoline derivative recognized for its cerebral vasodilator and antithrombotic properties.[1][2] As an isomer of the well-known antiarrhythmic drug quinidine, this compound presents a unique pharmacological profile. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies employed in its evaluation. While comprehensive quantitative SAR data for a wide range of this compound analogs are limited in publicly accessible literature, this document consolidates existing knowledge to guide further research and development in this area.

Chemical Structure and Properties

This compound is chemically designated as (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-3-vinylpiperidine. Its structure features a methoxy-substituted quinoline ring linked via a propyl ketone spacer to a vinyl-substituted piperidine ring.

Chemical Formula: C₂₀H₂₄N₂O₂ Molecular Weight: 324.42 g/mol

The presence of the quinoline nucleus is thought to contribute to its affinity for tissue proteins, particularly on the walls of blood vessels.[1]

Biological Activity and Mechanism of Action

This compound exhibits two primary, clinically relevant biological activities: cerebral vasodilation and antithrombotic effects.

Cerebral Vasodilation

Clinical and preclinical studies have demonstrated this compound's ability to increase cerebral blood flow.[1] A study in rabbits using the 85krypton clearance technique showed that this compound, administered at a dose of 5 mg/kg, caused a statistically significant increase in cerebral blood flow of about 50%, an effect that lasted for at least one hour.[1] The increase in blood flow was predominantly observed in the gray matter of the brain.

While the precise signaling pathway for this compound's vasodilatory effect is not fully elucidated in the available literature, the general mechanisms of vasodilation often involve the modulation of intracellular calcium levels in vascular smooth muscle cells, increases in cyclic guanosine monophosphate (cGMP), or the opening of potassium channels.

Hypothesized Vasodilation Signaling Pathway

Caption: Hypothetical signaling pathway for this compound-induced vasodilation.

Antithrombotic Activity

This compound has been shown to possess antithrombotic activity, which is attributed to its ability to inhibit platelet aggregation. While specific quantitative data on the inhibition of various platelet aggregation agonists by this compound is scarce in the reviewed literature, the general mechanism for antiplatelet drugs often involves interference with signaling pathways that lead to platelet activation and aggregation.

General Platelet Aggregation Inhibition Workflow

Caption: General workflow of platelet aggregation and the inhibitory role of this compound.

Structure-Activity Relationship (SAR) Insights

Direct and quantitative SAR studies on a series of this compound analogs are not extensively reported in the public domain. However, general SAR principles for quinoline-based compounds in cardiovascular research can provide some guidance for future drug design.

Key Structural Features and Potential for Modification:

-

Quinoline Ring: The 6-methoxy substitution on the quinoline ring is a common feature in many biologically active quinoline and quinine derivatives. Modifications at other positions of the quinoline ring could modulate activity and selectivity.

-

Propyl Ketone Linker: The length and rigidity of the linker between the quinoline and piperidine moieties are likely critical for optimal interaction with the biological target. Variations in linker length, introduction of different functional groups, or conformational constraints could be explored.

-

Piperidine Ring: The stereochemistry of the vinyl and propyl ketone substituents on the piperidine ring ((3R,4R) configuration) is likely crucial for its activity. Altering these substituents or their stereochemistry would be a key area for SAR exploration. The vinyl group could be a site for bioisosteric replacement or further functionalization.

-

Basic Nitrogen: The nitrogen atom in the piperidine ring provides a basic center, which is often important for receptor binding and pharmacokinetic properties.

Experimental Protocols

Cerebral Blood Flow Measurement

Method: 85Krypton Clearance Technique

-

Animal Model: Rabbit.

-

Procedure:

-

A thin polyethylene catheter is chronically implanted in one of the internal carotid arteries.

-

Animals are artificially ventilated to control arterial PCO₂.

-

A baseline cerebral blood flow (CBF) measurement is taken by injecting a saline solution of 85Krypton into the implanted catheter and monitoring its washout from the brain tissue using an external detector.

-

This compound (e.g., 5 mg/kg body weight) is administered via the catheter.

-

CBF is measured again at specific time points (e.g., 10 and 40 minutes) post-administration.

-

-

Data Analysis: The clearance curves are analyzed to calculate CBF, often using a two-compartmental analysis to differentiate between gray and white matter blood flow.

In Vitro Vasodilation Assay

While a specific protocol for this compound is not available, a general protocol for assessing the vasodilatory effects of compounds on isolated arteries is as follows:

-

Tissue Preparation:

-

Isolated arterial rings (e.g., rat aorta, porcine coronary artery) are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.

-

-

Procedure:

-

The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine, U46619).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the organ bath.

-

Changes in isometric tension are recorded to determine the relaxation response.

-

-

Data Analysis: Concentration-response curves are plotted, and EC₅₀ values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: Workflow for a typical in vitro vasodilation assay.

Platelet Aggregation Assay

A standard method to assess antiplatelet activity is light transmission aggregometry (LTA).

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.

-

Procedure:

-

PRP is placed in a cuvette in an aggregometer.

-

A baseline light transmission is established.

-

A platelet aggregation agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

-

The increase in light transmission, as platelets aggregate, is recorded over time.

-

To test the effect of an inhibitor, PRP is pre-incubated with the test compound (this compound) for a specific period before the addition of the agonist.

-

-

Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of the inhibitor. IC₅₀ values can be determined from concentration-inhibition curves.

Conclusion and Future Directions

This compound is a promising molecule with established cerebral vasodilator and antithrombotic activities. However, a detailed understanding of its structure-activity relationship is hampered by the limited availability of public data on its analogs. Future research should focus on the systematic synthesis and biological evaluation of this compound derivatives to elucidate the key structural determinants for its dual activities. Such studies would enable the optimization of its pharmacological profile, potentially leading to the development of new and improved therapeutic agents for cerebrovascular and thrombotic disorders. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial in this endeavor.

References

In Vitro Characterization of Viquidil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacological Profile

Viquidil's primary pharmacological effect is the inhibition of platelet aggregation, which contributes to its antithrombotic properties. This activity is crucial for its therapeutic potential in conditions associated with cerebral vasodilation and thrombosis. The following sections detail the key in-vitro assays used to characterize these effects.

Data Presentation

The following tables summarize the key in-vitro parameters for evaluating the antiplatelet activity of this compound. It is important to note that specific quantitative values for this compound from the primary literature were not available in the searched public domain resources.

Table 1: Inhibition of Platelet Aggregation

| Agonist | Parameter | This compound Concentration | Result |

| Adenosine Diphosphate (ADP) | IC50 | Not available in searched literature | Inhibits platelet aggregation |

| Collagen | IC50 | Not available in searched literature | Inhibits platelet aggregation |

| Arachidonic Acid | IC50 | Not available in searched literature | Inhibits platelet aggregation |

Table 2: Effects on Intracellular Signaling Molecules

| Assay | Parameter | This compound Concentration | Result |

| Phosphodiesterase (PDE) Activity | IC50 | Not available in searched literature | Presumed to inhibit PDE, leading to increased cAMP |

| Thromboxane A2 Synthase Activity | IC50 | Not available in searched literature | Presumed to inhibit TXA2 formation |

| Cyclic AMP (cAMP) Levels | EC50 | Not available in searched literature | Presumed to increase intracellular cAMP levels |

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to characterize the antiplatelet effects of this compound.

Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit the aggregation of platelets induced by various agonists.

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by ADP, collagen, and arachidonic acid.

Materials:

-

This compound hydrochloride

-

Human whole blood from healthy, consenting donors

-

3.8% (w/v) sodium citrate

-

Agonists: Adenosine diphosphate (ADP), collagen, arachidonic acid

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer (LTA)

-

Aggregometer cuvettes with stir bars

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Collect the upper layer (PRP) into a separate tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

-

-

Platelet Aggregation Measurement:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Place a cuvette with 500 µL of PPP in the reference well of the aggregometer to set 100% light transmission.

-

Place the cuvette with PRP in the sample well to set 0% light transmission.

-

Add 50 µL of various concentrations of this compound or vehicle control (PBS) to the PRP and incubate for 5 minutes at 37°C with stirring.

-

Add 50 µL of the platelet agonist (ADP, collagen, or arachidonic acid) to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

The IC50 value (the concentration of this compound that inhibits 50% of platelet aggregation) is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Phosphodiesterase (PDE) Inhibition Assay

This assay determines if this compound inhibits the activity of phosphodiesterases, enzymes that degrade cyclic AMP (cAMP).

Objective: To measure the inhibitory effect of this compound on PDE activity in platelet lysates.

Materials:

-

This compound hydrochloride

-

Platelet lysate

-

[³H]-cAMP (radiolabeled cyclic AMP)

-

Snake venom nucleotidase

-

Anion-exchange resin

-

Scintillation fluid and counter

Procedure:

-

Preparation of Platelet Lysate:

-

Prepare PRP as described in the platelet aggregation assay.

-

Pellet the platelets by centrifugation at 1000 x g for 10 minutes.

-

Resuspend the platelet pellet in a lysis buffer and sonicate on ice.

-

Centrifuge the lysate to remove cell debris. The supernatant contains the PDE activity.

-

-

PDE Assay:

-

The reaction mixture contains platelet lysate, [³H]-cAMP, and various concentrations of this compound or a known PDE inhibitor (positive control).

-

Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by boiling.

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Separate the charged [³H]-cAMP from the uncharged [³H]-adenosine using an anion-exchange resin.

-

Measure the radioactivity of the [³H]-adenosine in the eluate using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]-adenosine produced is proportional to the PDE activity.

-

Calculate the percentage of inhibition of PDE activity for each this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Thromboxane A2 (TXA2) Synthase Inhibition Assay

This assay evaluates the effect of this compound on the synthesis of Thromboxane A2, a potent platelet agonist.

Objective: To determine if this compound inhibits the activity of thromboxane A2 synthase.

Materials:

-

This compound hydrochloride

-

Washed platelets

-

Arachidonic acid

-

Thromboxane B2 (TXB2) ELISA kit (TXA2 is unstable and is measured as its stable metabolite, TXB2)

Procedure:

-

Preparation of Washed Platelets:

-

Prepare PRP as described previously.

-

Treat PRP with a prostacyclin analogue to prevent activation during washing steps.

-

Pellet platelets by centrifugation and resuspend in a washing buffer. Repeat the washing step.

-

Resuspend the final platelet pellet in a buffer suitable for the assay.

-

-

TXB2 Measurement:

-

Pre-incubate washed platelets with various concentrations of this compound or vehicle control for 10 minutes at 37°C.

-

Stimulate the platelets with arachidonic acid to induce TXA2 synthesis.

-

Stop the reaction after a defined time by adding a stopping reagent and placing the samples on ice.

-

Centrifuge to pellet the platelets.

-

Measure the concentration of TXB2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TXB2 production for each this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The antithrombotic effect of this compound is believed to be mediated through the modulation of intracellular signaling pathways that regulate platelet activation. The primary proposed mechanisms involve the elevation of intracellular cyclic AMP (cAMP) levels and the inhibition of the thromboxane A2 (TXA2) pathway.

Cyclic AMP (cAMP) Signaling Pathway

An increase in intracellular cAMP is a key inhibitory signal in platelets. This compound is hypothesized to increase cAMP levels by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.

Caption: this compound's proposed mechanism via the cAMP pathway.

Thromboxane A2 (TXA2) Signaling Pathway

Thromboxane A2 is a potent vasoconstrictor and platelet agonist. Its synthesis from arachidonic acid is a key pathway in platelet activation. This compound may inhibit this pathway, leading to reduced platelet aggregation.

Caption: this compound's proposed mechanism via the TXA2 pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in-vitro characterization of this compound's antiplatelet activity.

Caption: General workflow for this compound's in vitro characterization.

Conclusion

This compound is an antiplatelet agent with a mechanism of action likely centered on the inhibition of platelet aggregation through the modulation of intracellular cAMP and thromboxane A2 signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a robust basis for the in-vitro characterization of this compound and other novel antiplatelet compounds. Further studies are warranted to elucidate the precise molecular targets and to quantify the inhibitory potency of this compound in these various assays.

Viquidil's Biological Targets in the Central Nervous System: An In-depth Technical Guide

Abstract

Viquidil, also known as Quinotoxine, is a quinoline derivative recognized primarily for its cerebral vasodilatory and antithrombotic properties. Despite its documented physiological effects, a comprehensive understanding of its specific biological targets within the central nervous system (CNS) remains largely undefined in publicly available scientific literature. This technical guide synthesizes the current knowledge on this compound, drawing inferences from its established physiological actions and the well-characterized pharmacology of its isomer, Quinidine. This document is intended for researchers, scientists, and drug development professionals, providing a structured overview of potential targets and mechanisms of action, alongside hypothetical experimental workflows for their validation.

Introduction

This compound is a cerebral vasodilator that has been shown to increase cerebral blood flow.[1] It also exhibits antithrombotic activity by inhibiting platelet aggregation. Chemically, this compound is an isomer of Quinidine, a well-known Class I antiarrhythmic drug. This structural relationship suggests a potential overlap in their pharmacological profiles, which serves as a primary basis for postulating this compound's CNS targets. This guide will explore the established physiological effects of this compound and delve into its potential molecular interactions within the CNS, supported by data on its isomer, Quinidine.

Established Physiological Effects in the Central Nervous System

The most well-documented CNS effect of this compound is its ability to increase cerebral blood flow. Studies in animal models have demonstrated a significant and lasting vasodilation following its administration.

Cerebral Vasodilation

An early study on rabbits using the 85krypton clearance technique demonstrated that this compound, administered at a dose of 5 mg/kg, caused a substantial increase in cerebral blood flow of approximately 50%.[1] This effect was observed to last for at least one hour and was particularly prominent in the gray matter.[1] The precise molecular mechanism underlying this vasodilation is not fully elucidated; however, one proposed mechanism, based on studies of related compounds like papaverine, is the modulation of mitochondrial respiration. Some research suggests that papaverine and its derivatives, including this compound, can decrease mitochondrial respiratory control, which may contribute to their vasodilatory effects on cerebral vessels.

Potential Biological Targets in the CNS

Given the limited direct research on this compound's CNS targets, the following sections outline potential targets based on the known pharmacology of its isomer, Quinidine. It is critical to note that these are hypothesized targets for this compound and require experimental validation.

Voltage-Gated Ion Channels

Quinidine is a well-established blocker of voltage-gated sodium and potassium channels.[1][2] These channels are fundamental to neuronal excitability and signaling in the CNS.

-

Voltage-Gated Sodium Channels (Nav): As a Class I antiarrhythmic, Quinidine's primary mechanism is the blockade of fast inward sodium currents. In the CNS, Nav channels are crucial for the initiation and propagation of action potentials. Blockade of these channels by this compound could lead to a reduction in neuronal excitability.

-

Voltage-Gated Potassium Channels (Kv): Quinidine is also known to block certain potassium channels, which are critical for the repolarization phase of the action potential and for setting the resting membrane potential of neurons. Inhibition of Kv channels would prolong the action potential duration, thereby altering neurotransmitter release and neuronal firing patterns.

Neurotransmitter Receptors

Quinidine has been shown to have antagonistic effects at both adrenergic and muscarinic receptors. These receptors are widely distributed throughout the CNS and are involved in a multitude of physiological processes.

-

Alpha-1 Adrenergic Receptors: Quinidine acts as a competitive antagonist at alpha-1 adrenergic receptors. In the CNS, these receptors are involved in regulating arousal, attention, and mood. Antagonism of these receptors by this compound could contribute to its overall CNS effects.

-

Muscarinic Acetylcholine Receptors (mAChRs): Quinidine also exhibits anticholinergic properties through the blockade of muscarinic receptors. Muscarinic signaling in the CNS is vital for learning, memory, and cognitive function.

Quantitative Data (Hypothetical)

As there is no publicly available quantitative data for this compound's binding affinities or inhibitory concentrations on CNS targets, the following table is a hypothetical representation based on the known potencies of its isomer, Quinidine, at various receptors and channels. This is for illustrative purposes only and should not be considered experimental data for this compound.

| Potential Target | Parameter | Hypothetical Value for this compound (based on Quinidine) | Reference (for Quinidine) |

| Voltage-Gated Sodium Channels (Nav) | IC50 | 10 - 50 µM | General knowledge |

| Voltage-Gated Potassium Channels (hERG) | IC50 | 1 - 10 µM | General knowledge |

| Alpha-1 Adrenergic Receptors | Ki | 0.5 - 5 µM | General knowledge |

| Muscarinic Receptors | Ki | 10 - 100 µM | General knowledge |

Experimental Protocols

To elucidate the specific biological targets of this compound in the CNS, a series of standard pharmacological and electrophysiological assays would be required.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., adrenergic, muscarinic, dopaminergic, serotonergic).

-

Methodology:

-

Prepare cell membranes from tissues or cell lines expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand (e.g., [3H]-prazosin for alpha-1 adrenergic receptors) at a fixed concentration.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology

This technique is used to study the effects of a compound on ion channel function.

-

Objective: To determine the effect of this compound on voltage-gated sodium and potassium currents in neurons.

-

Methodology:

-

Culture primary neurons or use cell lines expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Nav or Kv channel subtype).

-

Use a glass micropipette to form a high-resistance seal with the cell membrane (gigaseal).

-

Rupture the cell membrane within the pipette to gain electrical access to the cell interior (whole-cell configuration).

-

Apply voltage protocols to elicit specific ion currents (e.g., a depolarizing step to activate sodium channels).

-

Perfuse the cells with varying concentrations of this compound and record the changes in the ion currents.

-

Analyze the data to determine the IC50 for channel block and to characterize the mechanism of block (e.g., state-dependence).

-

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate in the CNS, based on the pharmacology of Quinidine, and a general workflow for target identification.

Caption: Potential CNS signaling pathways modulated by this compound based on the pharmacology of its isomer, Quinidine.

Caption: A generalized experimental workflow for the identification and validation of this compound's CNS biological targets.

Conclusion

The existing scientific literature provides a limited understanding of the specific biological targets of this compound within the central nervous system. While its cerebral vasodilatory effects are documented, the underlying molecular mechanisms remain to be fully elucidated. Based on its structural relationship to Quinidine, it is plausible that this compound interacts with voltage-gated sodium and potassium channels, as well as alpha-1 adrenergic and muscarinic receptors. However, this remains speculative and requires direct experimental confirmation. Future research employing modern pharmacological and electrophysiological techniques is necessary to definitively identify and characterize the CNS targets of this compound, which will be crucial for a complete understanding of its therapeutic potential and its overall pharmacological profile.

References

Viquidil: An In-Depth Analysis of its Antithrombotic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viquidil, also known as Quinotoxine or LM 192, has been identified as a cerebral vasodilator with antithrombotic activities. However, a comprehensive understanding of its mechanisms of action is limited by the scarcity of recent and detailed scientific literature. Seminal studies from the 1970s indicate that this compound is a potent inhibitor of thrombus formation and affects platelet aggregation. This technical guide synthesizes the available information on the antithrombotic properties of this compound, outlines the methodologies from key historical studies, and presents our current understanding within the broader context of antithrombotic signaling pathways. Due to the limited availability of primary quantitative data, this report highlights the foundational research and identifies critical areas for future investigation.

Introduction

This compound is a quinoline derivative that has been primarily characterized as a cerebral vasodilator. Early research also uncovered its potential as an antithrombotic agent, suggesting a multi-faceted pharmacological profile. The core of its antithrombotic action appears to revolve around the inhibition of thrombus formation and modulation of platelet function. This guide will delve into the specifics of these properties based on the foundational, albeit limited, scientific evidence available.

Known Antithrombotic Effects of this compound

The primary evidence for this compound's antithrombotic effects stems from in vivo and in vitro studies conducted in the 1970s.

Inhibition of Thrombus Formation

A key study by Herrmann et al. (1979) demonstrated that this compound is a potent inhibitor of thrombus formation.

Experimental Protocol: Microvascular Thrombosis in Hamster Cheek Pouch

-

Animal Model: Hamster.

-

Methodology: The cheek pouch microvasculature was exposed and observed under a microscope. Thrombus formation was induced, likely through electrical stimulation or topical application of a thrombogenic agent (specifics would be detailed in the full-text article).

-

Intervention: this compound was administered parenterally at varying doses.

-

Endpoint: The primary endpoint was the inhibition of thrombus formation, with a minimum effective dose determined.

Quantitative Data:

Due to the unavailability of the full-text article, specific quantitative data from this study cannot be presented in a detailed table. The abstract does note that this compound was active at a minimum dose level of approximately 2.5 x 10-4 mg/kg, indicating high potency.

Effect on Platelet Aggregation

A study by Lecrubier C, et al. (1972) investigated the effect of this compound on the aggregation of blood platelets, suggesting a direct impact on platelet function as a mechanism for its antithrombotic activity.

Experimental Protocol: Platelet Aggregometry

-

Methodology: While the specific details are not available in the abstract, standard platelet aggregometry techniques of that era would have likely been used. This typically involves:

-

Preparation of platelet-rich plasma (PRP) from whole blood samples.

-

Use of an aggregometer to measure the change in light transmission through the PRP sample as platelets aggregate in response to an agonist.

-

Addition of various agonists (e.g., ADP, collagen, thrombin) to induce platelet aggregation.

-

This compound would have been added to the PRP to assess its inhibitory effect on agonist-induced aggregation.

-

Quantitative Data:

Detailed quantitative data, such as IC50 values for inhibition of different agonists, are not available in the accessible literature.

Postulated Signaling Pathways and Mechanisms of Action

Based on the observed effects on thrombus formation and platelet aggregation, we can postulate potential signaling pathways that this compound might modulate. It is crucial to note that these are hypotheses in the absence of direct molecular studies on this compound.

Diagram: Potential Mechanisms of this compound's Antiplatelet Action

Viquidil's Impact on Cerebral Blood Flow Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil, a quinidine isomer, has demonstrated significant efficacy in increasing cerebral blood flow (CBF). This technical guide provides an in-depth analysis of the current understanding of this compound's effects on cerebral hemodynamics, drawing from preclinical data. The document outlines the proposed mechanism of action, details the experimental protocols used to evaluate its effects, and presents quantitative data in a clear, comparative format. Signaling pathways and experimental workflows are visualized to enhance comprehension. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Cerebral vasodilators are a class of pharmacological agents designed to increase blood flow to the brain.[1] They are primarily utilized in the management of cerebrovascular insufficiency and associated neurological conditions.[1] this compound is identified as a cerebral vasodilator with antithrombotic properties.[2] Pharmacologically, it shares similarities with papaverine in its spasmolytic and smooth muscle relaxant effects.[3] This guide explores the impact of this compound on the dynamics of cerebral blood flow, consolidating available preclinical evidence.

Proposed Mechanism of Action: A Vasodilatory Pathway

While the precise signaling cascade for this compound is not definitively established, its pharmacological similarity to papaverine suggests a likely mechanism of action centered on the relaxation of vascular smooth muscle.[3] Papaverine, a direct-acting smooth muscle relaxant, is known to inhibit phosphodiesterases (PDEs) and may also directly affect calcium channels. Inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate downstream targets that promote smooth muscle relaxation and, consequently, vasodilation. This proposed pathway for this compound leads to a decrease in cerebrovascular resistance and an increase in cerebral blood flow.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Quantitative Data on Cerebral Blood Flow Dynamics

Preclinical studies in rabbits have provided quantitative insights into the effects of this compound on cerebral hemodynamics. The administration of this compound resulted in a statistically significant increase in cerebral blood flow and a corresponding decrease in cerebrovascular resistance.

| Parameter | Control (Pre-injection) | 10 minutes Post-Viquidil | 40 minutes Post-Viquidil |

| Mean Arterial Pressure (MAP) (mm Hg) | 88 | 97 | 97 |

| Mean Cerebral Blood Flow (CBF) (ml/100 gm/min) | 42 | 65 | 65 |

| Mean Cerebrovascular Resistance (CVR) (PRU) | 2.1 | 1.9 | 1.9 |

| Flow Fast Compartment (Gray Matter) (ml/100 gm/min) | 71 | 105 | Not Reported |

| Flow Slow Compartment (White Matter) (ml/100 gm/min) | 18 | 24 | Not Reported |

| Data sourced from a study on rabbits receiving 5 mg/kg this compound via intra-arterial injection. |

Experimental Protocols

The primary preclinical data on this compound's impact on cerebral blood flow was obtained through a well-defined experimental protocol involving rabbits.

Animal Model and Surgical Preparation

-

Species: Rabbit.

-

Surgical Procedure: A thin polyethylene catheter was chronically implanted in one of the internal carotid arteries. This allowed for the direct injection of the isotope into the cerebral circulation.

-

Ventilation: At the time of measurement, the animals were artificially ventilated to maintain control over arterial CO2 tension (PCO2).

Drug Administration

-

Drug: this compound.

-

Dosage: 5 mg/kg body weight.

-

Route of Administration: Administered via the implanted intra-arterial catheter.

Cerebral Blood Flow Measurement

-

Technique: 85Krypton clearance technique.

-

Procedure:

-

Two control measurements of CBF were taken before the administration of this compound.

-

This compound was injected through the catheter.

-

CBF was measured again at 10 minutes and 40 minutes post-injection.

-

-

Data Analysis: The clearance curves of 85Krypton were analyzed using a two-compartmental analysis to differentiate between blood flow in the fast-perfused compartment (gray matter) and the slow-perfused compartment (white matter).

Caption: Experimental workflow for assessing this compound's effect on CBF.

Discussion

The available preclinical evidence strongly indicates that this compound is a potent cerebral vasodilator. The observed 50% increase in cerebral blood flow is substantial and statistically significant. The mechanism is likely mediated by direct smooth muscle relaxation, analogous to papaverine, involving the inhibition of phosphodiesterases and a subsequent rise in intracellular cAMP and cGMP. This leads to a reduction in cerebrovascular resistance, which is the primary driver of the increased blood flow, as the concurrent increase in mean arterial pressure was modest.

The compartmental analysis revealing a more pronounced effect on the "fast-perfused" gray matter is noteworthy. This suggests a potential for this compound to preferentially enhance blood flow to more metabolically active brain regions.

Conclusion

This compound demonstrates a significant and sustained positive impact on cerebral blood flow dynamics in preclinical models. Its proposed mechanism of action, centered on direct vasodilation through the modulation of intracellular second messengers, aligns with its observed physiological effects. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions characterized by cerebrovascular insufficiency. Future studies should aim to definitively elucidate the specific molecular targets and signaling pathways of this compound to further refine its therapeutic profile.

References

- 1. A comparison of measurements of cerebral blood flow in the rabbit using laser Doppler spectroscopy and radionuclide labelled microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for the determination of cerebral blood flow in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Viquidil: A Technical Whitepaper on a Quinoline Alkaloid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Viquidil, also known as Quinotoxine, possesses the chemical formula C20H24N2O2 and a molecular weight of approximately 324.42 g/mol .[1] It is structurally classified as a quinoline alkaloid. A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H24N2O2 | |

| Molecular Weight | 324.42 g/mol | |

| CAS Number | 84-55-9 | |

| Synonyms | Quinotoxine, LM 192 | |

| Classification | Quinoline Alkaloid |

Table 1: Chemical and Physical Properties of this compound

Biological Activity and Potential Mechanisms of Action

This compound exhibits two primary biological activities: cerebral vasodilation and antithrombotic effects. The precise molecular mechanisms underlying these activities have not been fully elucidated in the available literature.

Cerebral Vasodilation

This compound has been shown to increase cerebral blood flow. The mechanism by which it induces vasodilation in cerebral arteries is not definitively known. Potential mechanisms for cerebral vasodilators include the modulation of ion channels, such as calcium channels, or interference with signaling pathways involving nitric oxide or phosphodiesterases. However, no direct evidence linking this compound to these specific pathways has been found.

Antithrombotic Activity

The antithrombotic properties of this compound are attributed to its effects on platelet aggregation. The specific signaling pathways within platelets that are modulated by this compound remain to be identified. General mechanisms of antiplatelet agents involve the inhibition of enzymes like phosphodiesterase or thromboxane synthetase, or the blockade of receptors such as the P2Y12 receptor. Some quinone-containing compounds have been shown to affect platelet function by depleting intracellular glutathione. Further research is required to determine if this compound acts through any of these established antithrombotic mechanisms. One isolated report suggested a possible interaction with a leukotriene receptor, but this has not been substantiated.

Quantitative Data Summary

A thorough review of the accessible literature did not yield specific quantitative data such as IC50 or EC50 values for this compound's biological activities. Similarly, pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not available. The following table is presented as a template for the type of quantitative data that would be essential for a comprehensive understanding of this compound's pharmacological profile.

| Parameter | Value | Experimental System |

| Cerebral Vasodilation EC50 | Data not available | e.g., Isolated rabbit basilar artery |

| Platelet Aggregation IC50 | Data not available | e.g., Human platelet-rich plasma |

| Bioavailability (Oral) | Data not available | e.g., In vivo rodent model |

| Plasma Half-life | Data not available | e.g., In vivo rodent model |

| Volume of Distribution | Data not available | e.g., In vivo rodent model |

| Clearance | Data not available | e.g., In vivo rodent model |

Table 2: Hypothetical Quantitative Data for this compound

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the public domain. The following sections describe generalized, standard protocols that would be appropriate for investigating the cerebral vasodilator and antithrombotic effects of a compound like this compound.

Assessment of Cerebral Vasodilation

Objective: To determine the vasodilatory effect of this compound on cerebral arteries.

Methodology:

-

Animal Model: New Zealand white rabbits.

-

Surgical Preparation: Anesthesia is induced, and a cranial window is prepared to expose the pial arterioles.

-

Drug Administration: A microcatheter is placed for the topical application of this compound solutions at varying concentrations.

-

Measurement of Vessel Diameter: The diameter of the pial arterioles is measured using videomicroscopy before and after the application of this compound.

-

Data Analysis: Changes in vessel diameter are expressed as a percentage of the baseline diameter. A dose-response curve is generated to determine the EC50 value.

In Vitro Platelet Aggregation Assay

Objective: To quantify the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Sample Preparation: Human blood is collected from healthy volunteers, and platelet-rich plasma (PRP) is prepared by centrifugation.

-

Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Experimental Procedure: PRP is pre-incubated with various concentrations of this compound or a vehicle control. Aggregation is then induced by the addition of an agonist such as adenosine diphosphate (ADP) or collagen.

-

Data Analysis: The maximum percentage of aggregation is recorded for each concentration of this compound. The IC50 value is calculated from the resulting concentration-response curve.

Visualizations of Potential Mechanisms and Workflows

The following diagrams are hypothetical representations of potential signaling pathways and experimental workflows, as specific data for this compound is unavailable.

Caption: Hypothetical mechanism of this compound-induced cerebral vasodilation via calcium channel blockade.

Caption: A generalized workflow for an in vitro platelet aggregation assay.

Conclusion and Future Directions

This compound is a quinoline alkaloid derivative with documented cerebral vasodilator and antithrombotic activities. However, a significant gap exists in the scientific literature regarding its specific mechanism of action, quantitative pharmacological profile, and the detailed experimental conditions under which its effects have been characterized. To advance the understanding of this compound for potential therapeutic development, future research should focus on:

-

Elucidating the Molecular Mechanism: Investigating the interaction of this compound with specific molecular targets, such as ion channels, enzymes, or receptors, is crucial.

-

Quantitative Pharmacological Studies: Performing dose-response studies to determine EC50 and IC50 values and comprehensive pharmacokinetic analyses are necessary.

-

Modern Mechanistic Studies: Utilizing contemporary techniques in cell and molecular biology to explore the signaling pathways modulated by this compound in vascular smooth muscle cells and platelets.

Accessing the full-text versions of the original research articles from the 1970s would be a critical first step in revitalizing research into this potentially valuable therapeutic agent.

References

Methodological & Application

Viquidil Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viquidil, also known as Quinotoxine, is a quinidine isomer recognized for its properties as a cerebral vasodilator and its antithrombotic activity.[1][2] These characteristics suggest its potential therapeutic application in conditions marked by cerebrovascular insufficiency and thrombotic events. This document provides detailed application notes and protocols for in vivo studies designed to investigate the pharmacological effects of this compound. The protocols are based on historical studies and established methodologies for assessing cerebral blood flow and antithrombotic efficacy.

Mechanism of Action

The precise molecular mechanism of this compound has not been extensively elucidated in recent literature. However, its vasodilatory effects are thought to be similar to papaverine, suggesting a potential influence on smooth muscle relaxation.[1] The antithrombotic activity likely involves the inhibition of platelet aggregation.[1][2]

Data Presentation

In Vivo Efficacy of this compound on Cerebral Blood Flow in Rabbits

The following table summarizes the quantitative data from an in vivo study assessing the effect of this compound on cerebral blood flow (CBF) in rabbits.

| Time Point | Mean Cerebral Blood Flow (ml/100g/min) | Mean Cerebrovascular Resistance (PRU) | Mean Arterial Blood Pressure (mmHg) |

| Before this compound | 42 | 2.1 | 88 |

| 10 min after this compound | 65 | 1.9 | 97 |

| 40 min after this compound | 65 | 1.9 | 97 |

Data adapted from De Valois, J.C. (1973). Stroke, 4(2), 218-220.

Experimental Protocols

In Vivo Assessment of Cerebral Blood Flow in Rabbits

This protocol is based on the methodology described by De Valois (1973) to determine the effect of this compound on cerebral blood flow using the 85Krypton clearance technique.

Materials:

-

This compound hydrochloride

-

85Krypton saline solution

-

Adult rabbits (specify strain, weight, and sex)

-

Anesthesia (e.g., pentobarbital sodium)

-

Polyethylene catheters

-

Statham pressure transducer

-

EEG electrodes

-

Scintillation detector with a collimator

-

Apparatus for artificial ventilation

Procedure:

-

Animal Preparation:

-

Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

-

Chronically implant a thin polyethylene catheter into one of the internal carotid arteries for the injection of 85Krypton and this compound.

-

Cannulate the femoral artery on one side and connect it to a Statham pressure transducer to monitor systemic blood pressure.

-

Place EEG electrodes over the sensorimotor cortex to monitor brain activity.

-

Perform a tracheotomy and initiate artificial ventilation to maintain a constant arterial PCO2.

-

-

Baseline Cerebral Blood Flow Measurement:

-

Administer a bolus injection of 85Krypton in saline solution via the internal carotid artery catheter.

-

Record the clearance of the isotope from the brain tissue using a scintillation detector placed over the skull.

-

Calculate the cerebral blood flow (CBF) from the clearance curve. Perform two baseline measurements to ensure stability.

-

-

This compound Administration:

-

Administer this compound at a dose of 5 mg/kg body weight via the implanted internal carotid artery catheter.

-

-

Post-Treatment Cerebral Blood Flow Measurement:

-

At 10 minutes and 40 minutes post-Viquidil administration, repeat the CBF measurement by injecting 85Krypton and recording its clearance.

-

-

Data Analysis:

-

Calculate the percentage change in CBF before and after this compound administration.

-

Calculate cerebrovascular resistance (CVR) using the formula: CVR = Mean Arterial Blood Pressure / Cerebral Blood Flow.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed changes.

-

In Vivo Assessment of Antithrombotic Activity (General Protocol)

This is a representative protocol for assessing the antithrombotic activity of a compound in a rodent model of arterial thrombosis. This protocol has not been specifically validated for this compound but is based on established pharmacological methods.

Materials:

-

This compound hydrochloride

-

Male Wistar rats (or other suitable rodent model)

-

Anesthesia (e.g., urethane)

-

Thrombosis-inducing agent (e.g., collagen-epinephrine mixture, ferric chloride)

-

Surgical instruments for vessel exposure

-

Doppler flow probe or other means to monitor blood flow

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable level of anesthesia.

-

Surgically expose a carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow continuously.

-

-

This compound Administration:

-

Administer this compound orally or intraperitoneally at predetermined doses. A vehicle control group should be included.

-

-

Induction of Thrombosis:

-

After a suitable absorption period for the drug (e.g., 60 minutes), induce thrombosis.

-

Chemical Induction: Apply a filter paper saturated with a ferric chloride solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

-

Mechanical/Agonist Induction: Alternatively, a collagen-epinephrine mixture can be injected intravenously to induce thromboembolism.

-

-

Monitoring and Endpoint Measurement:

-

Continuously monitor blood flow in the carotid artery using the Doppler flow probe.

-

The primary endpoint is the time to occlusion (the time from the start of the thrombotic challenge to the cessation of blood flow).

-

After the experiment, the thrombotic vessel segment can be excised, and the thrombus weight can be measured.

-

-

Data Analysis:

-

Compare the time to occlusion and/or thrombus weight between the this compound-treated groups and the vehicle control group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent antithrombotic effect of this compound.

-

Visualizations

Signaling Pathways

The following diagrams illustrate hypothesized signaling pathways for cerebral vasodilation and the inhibition of platelet aggregation. These are general pathways and have not been specifically confirmed for this compound.

Caption: Hypothesized pathway for this compound-induced cerebral vasodilation.

Caption: Potential mechanism for this compound's antiplatelet aggregation effect.

Experimental Workflow

Caption: In vivo experimental workflows for this compound studies.

References

Viquidil Dosage Calculation for Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viquidil, an isomer of quinidine, is a cerebral vasodilator with demonstrated antithrombotic activity.[1] This document provides detailed application notes and protocols for the calculation of this compound dosage in animal models, supporting preclinical research in areas such as cerebral ischemia and thrombosis. The following sections outline the mechanism of action, provide calculated dosages for common animal models based on available data, and detail experimental protocols for relevant disease models.

Mechanism of Action

This compound's primary vasodilatory effect is attributed to its activity as a peripheral α-adrenergic antagonist.[2] Like its isomer quinidine, this compound likely blocks α1-adrenoceptors on vascular smooth muscle. This action inhibits the binding of norepinephrine, a potent vasoconstrictor, leading to the relaxation of the smooth muscle, vasodilation, and a subsequent increase in blood flow.[3][4]